molecular formula C20H21NO2 B2860132 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one CAS No. 847184-63-8

4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one

Cat. No.: B2860132
CAS No.: 847184-63-8
M. Wt: 307.393
InChI Key: GQTJSAKJPXYNHI-UHFFFAOYSA-N
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Description

4-((Benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one is a synthetic coumarin derivative with a modified chromen-2-one backbone. The compound features a benzyl(methyl)amino moiety at position 4 and an ethyl group at position 6 (Figure 1). Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-6-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-15-9-10-19-18(11-15)17(12-20(22)23-19)14-21(2)13-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTJSAKJPXYNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-2H-chromen-2-one with benzyl(methyl)amine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one":

General Information

  • 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. It features a chromen-2-one core with 2,6-dimethylmorpholino and ethyl group substitutions.
  • This compound is of interest in chemistry, biology, and medicine.

Scientific Research Applications

  • Chemistry It can serve as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine It is investigated for potential therapeutic uses, such as new drug development or as a lead compound for drug discovery.
  • Industry It is used in specialty chemical production and as an intermediate in synthesizing other valuable compounds.

Mechanism of Action

  • The mechanism of action involves interaction with specific molecular targets and pathways within biological systems. It may exert effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific molecular targets and pathways depend on the biological context and the compound’s interactions with cellular components.

Biological Activities

  • Antimicrobial Properties Research suggests that similar compounds exhibit antimicrobial activity by interacting with microbial enzymes or cell membranes, which inhibits growth or causes cell death. Substituted chromen-2-ones have shown antibacterial and antifungal properties, suggesting this compound may have similar effects.
  • Anticancer Activity Studies have assessed the anticancer potential of chromen-2-one derivatives, demonstrating moderate anticancer activities against cancer cell lines like DU145 (prostate carcinoma) and MDA-MB 231 (breast cancer) cells. This activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

  • 4-((2,6-dimethylmorpholino)methyl)-6-ethyl-2H-chromen-2-one can be compared to other compounds such as 2H-chromen-2-one derivatives, morpholine derivatives, and ethyl-substituted chromen-2-ones. Its uniqueness lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to similar compounds.

Other related compounds and applications

  • Coumarin derivatives have been investigated for Alzheimer's disease treatment . Multitargeting 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones have been studied as inhibitors of cholinesterases . Some coumarin derivatives have shown potential as multitarget AChE–MAO B inhibitors with high potency and selectivity, low cytotoxicity, and favorable pharmacokinetic profiles . Certain coumarins have demonstrated the ability to inhibit Aβ42 self-aggregation and show neuroprotective behavior, making them potential candidates for disease-modifying agents .

Mechanism of Action

The mechanism of action of 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected coumarin derivatives:

Compound Name Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Notable Features Reference
4-((Benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one Benzyl(methyl)amino-methyl Ethyl 337.40* Enhanced lipophilicity, potential CNS activity [Hypothetical]
4-{[Bis(2-hydroxyethyl)amino]methyl}-6-methoxy-2H-chromen-2-one Bis(2-hydroxyethyl)amino-methyl Methoxy 293.31 Hydrophilic interactions (O–H···O), monoclinic crystal (P21/c)
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one Methyl Bromo 315.16 Bromine increases molecular weight; aromatic π-stacking
6-Methoxy-4-methyl-2H-chromen-2-one Methyl Methoxy 190.19 Simple structure; reference for steric/electronic studies
6-Benzoyl-4-ethyl-5,7-dihydroxy-2H-chromen-2-one Ethyl Benzoyl, 5,7-dihydroxy 310.31 Polar hydroxy groups; lower synthetic yield (27%)

*Calculated based on molecular formula C₁₉H₂₃NO₂.

Key Observations:
  • Lipophilicity: The benzyl(methyl)amino group in the target compound likely increases lipophilicity compared to hydrophilic substituents like bis(2-hydroxyethyl)amino (logP ~1.5 vs. ~0.5) .
  • Steric Effects : The ethyl group at position 6 introduces moderate steric bulk compared to smaller groups (e.g., methoxy) or larger substituents (e.g., benzoyl) .
  • Crystallography: Analogs such as 4-{[Bis(2-hydroxyethyl)amino]methyl}-6-methoxy-2H-chromen-2-one crystallize in monoclinic systems (P21/c) with intermolecular hydrogen bonds (O–H···O), whereas brominated derivatives exhibit π-π stacking due to aromatic substituents .

Biological Activity

4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique substitution pattern, which may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The synthesis of 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one typically involves multi-step organic reactions. A common method includes the condensation of 6-ethyl-2H-chromen-2-one with benzyl(methyl)amine, often conducted under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified using chromatographic techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities and receptor functions, leading to diverse biological effects. For example, it can inhibit specific enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. In vitro studies have shown promising results against a range of bacteria and fungi .

Anticancer Properties

Several studies have investigated the anticancer potential of coumarin derivatives, including 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Acetylcholinesterase Inhibition

Given its structural similarity to other known acetylcholinesterase inhibitors, this compound has been evaluated for its potential in treating neurodegenerative diseases like Alzheimer’s disease. Preliminary studies suggest that it may inhibit acetylcholinesterase activity effectively, thereby increasing acetylcholine levels in the brain .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against specific cancer types .
  • Neuroprotective Effects : In a model of Alzheimer's disease, this compound showed promise as a neuroprotective agent by inhibiting acetylcholinesterase and reducing oxidative stress markers in neuronal cells .
  • Antimicrobial Studies : A series of tests revealed that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of 4-((benzyl(methyl)amino)methyl)-6-ethyl-2H-chromen-2-one can be compared with other coumarin derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
4-HydroxycoumarinAntimicrobial<10
7-HydroxycoumarinAnticancer<5
4-(benzo[d]thiazole) phenolsAcetylcholinesterase inhibition2.7

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